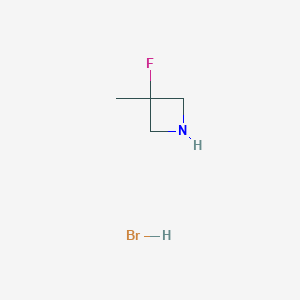

3-Fluoro-3-methyl-azetidine;hydrobromide

Description

Significance of Azetidine (B1206935) Ring Systems in Modern Chemical Synthesis

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as crucial building blocks in organic synthesis and medicinal chemistry. rsc.orglifechemicals.commagtech.com.cn Their importance stems from a combination of unique structural and chemical properties. The azetidine ring possesses a significant amount of ring-strain energy, approximately 25.4 kcal/mol, which influences its reactivity and molecular rigidity. rsc.orgresearchgate.net This inherent strain, while making the ring more stable than its three-membered aziridine (B145994) counterpart, provides a driving force for unique chemical transformations and ring-opening reactions. rsc.orgrsc.org

In the realm of drug discovery, the rigid and three-dimensional nature of the azetidine scaffold is highly advantageous. researchgate.netenamine.net Incorporating this motif into larger molecules can limit conformational flexibility, which may lead to higher binding affinity with biological targets due to a reduction in the entropy of binding. enamine.net Azetidines are found in a variety of natural products and have been incorporated into numerous pharmaceuticals, demonstrating a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. bham.ac.uknih.gov For instance, the antihypertensive drug Azelnidipine features an azetidine ring. enamine.netbham.ac.uk Furthermore, these small rings serve as valuable bioisosteres, capable of replacing other cyclic or acyclic functionalities to improve a molecule's physicochemical properties, such as solubility and metabolic stability. nih.govnih.gov Their versatility makes them valuable synthons for creating more complex molecular architectures, including polyamine ligands and peptidomimetics. bham.ac.ukrsc.org

Importance of Organofluorine Chemistry in Molecular Design

Organofluorine chemistry has become an indispensable tool in the design of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orguzh.ch The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their properties in beneficial ways. uzh.chnih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. wikipedia.org This bond strength often leads to increased metabolic stability, as the C-F bond is resistant to cleavage by metabolic enzymes, thereby prolonging the active lifetime of a drug in the body. tandfonline.comeurekaselect.comnews-medical.net

The introduction of fluorine can also influence a molecule's physicochemical properties. For example, fluorination can increase lipophilicity, which can enhance membrane permeability and improve a drug's ability to reach its target. tandfonline.combenthamscience.com The electronic effects of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect how a molecule interacts with its biological target. acs.org Despite its high electronegativity, the fluorine atom is relatively small (with a van der Waals radius comparable to hydrogen), meaning it can often replace a hydrogen atom without causing significant steric hindrance. tandfonline.combenthamscience.comacs.org This allows fluorine to act as a bioisostere for hydrogen, while imparting unique electronic properties. wikipedia.org It is estimated that approximately 20% of all marketed pharmaceuticals contain fluorine, a testament to its profound impact on drug discovery and development. taylorandfrancis.comalfa-chemistry.com

Table 1: Comparison of Key Atomic and Bond Properties

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 acs.org |

| Average Bond Energy with Carbon (C-X) | ~413 kJ/mol | ~480 kJ/mol wikipedia.org |

Historical Perspectives on Azetidine and Fluorinated Azetidine Synthesis

The synthesis of azetidines has historically been considered challenging due to the thermodynamic unfavorability of forming a strained four-membered ring. bham.ac.uknih.gov Early synthetic methods often resulted in low yields or were limited in scope. bham.ac.uk Key historical approaches to the azetidine core include the reduction of β-lactams (azetidin-2-ones), intramolecular cyclization of γ-amino alcohols or γ-haloamines, and [2+2] cycloaddition reactions. magtech.com.cnresearchgate.netorganic-chemistry.org The development of β-lactam chemistry, spurred by the discovery of penicillin, significantly advanced the synthesis of certain azetidine derivatives. researchgate.netjmchemsci.com Over the decades, more refined methods have emerged, including transition metal-catalyzed cyclizations and ring expansions of aziridines, which have made substituted azetidines more accessible. magtech.com.cnrsc.org

The synthesis of fluorinated azetidines represents a more recent and specialized area of development. The introduction of fluorine onto the strained azetidine ring requires methods that are compatible with both the reactivity of the ring and the specific demands of fluorinating reagents. One modern approach involves the regioselective ring-opening of azetidines using reagents like pyridine-HF (Olah's reagent) to produce γ-fluorinated amines. rsc.org Other strategies focus on building the fluorinated ring from acyclic precursors already containing the C-F bond. For example, the synthesis of 3-fluoro-azetidine amino acids has been developed as a way to create stable analogues of 3-hydroxyazetidine carboxylic acid, a naturally occurring but unstable compound. researchgate.net These developments reflect the growing demand for novel, fluorinated building blocks for use in medicinal chemistry and materials science.

Unique Challenges Posed by the 3-Fluoro-3-methyl-azetidine;hydrobromide Scaffold

The synthesis of 3-Fluoro-3-methyl-azetidine presents a convergence of several significant synthetic challenges. These difficulties arise from the combined structural features of the target molecule: a strained four-membered ring and a quaternary carbon center at the 3-position bearing both a fluorine atom and a methyl group.

Key challenges include:

Ring Strain: As with all azetidine syntheses, overcoming the inherent energy barrier to form the four-membered ring is a primary hurdle. bham.ac.uknih.gov Intramolecular cyclization reactions must favor the 4-exo-tet pathway, which can be kinetically and thermodynamically challenging.

Construction of a Quaternary Center: Creating a tetrasubstituted carbon center is sterically demanding. Introducing two substituents, especially on a strained ring, requires carefully chosen reaction conditions to avoid side reactions or decomposition.

Fluorination at a Sterically Hindered Position: Installing a fluorine atom at a tertiary carbon center is a non-trivial synthetic step. Many fluorination reagents have specific steric and electronic requirements, and achieving this transformation on a small, strained ring adds a layer of complexity. The high electronegativity of fluorine can influence the reactivity of adjacent bonds, potentially leading to undesired rearrangements or elimination pathways, especially given the ring strain. nih.gov

Control of Regio- and Stereochemistry: In any multi-step synthesis, controlling the precise placement of the fluoro and methyl groups is critical. For a chiral synthesis, creating the stereocenter with high fidelity would be an additional, formidable challenge.

The hydrobromide salt form suggests the compound is handled as a stable, crystalline solid, which is common for amine-containing building blocks. However, the underlying synthetic route to the free base must successfully navigate the combination of ring strain and the difficult formation of a fluorinated quaternary center. rsc.orgacs.org

Table 2: Summary of Synthetic Challenges for 3-Fluoro-3-methyl-azetidine

| Challenge | Description |

|---|---|

| Ring Formation | Overcoming the ~25 kcal/mol of ring strain associated with the azetidine core. rsc.orgresearchgate.net |

| Quaternary Center | Steric hindrance associated with forming a C(sp³)-C(sp³) bond at the 3-position. |

| Fluorination | Introducing a highly electronegative fluorine atom onto a sterically congested tertiary carbon within a strained ring system. |

| Stability | The combination of ring strain and the inductive effect of fluorine may render intermediates susceptible to decomposition or rearrangement. nih.gov |

Properties

Molecular Formula |

C4H9BrFN |

|---|---|

Molecular Weight |

170.02 g/mol |

IUPAC Name |

3-fluoro-3-methylazetidine;hydrobromide |

InChI |

InChI=1S/C4H8FN.BrH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H |

InChI Key |

XZBNSVSOURJQLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)F.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 3 Methyl Azetidine;hydrobromide

Strategic Retrosynthetic Analysis for 3-Fluoro-3-methyl-azetidine;hydrobromide

A logical retrosynthetic analysis of 3-fluoro-3-methyl-azetidine hydrobromide begins with the disconnection of the hydrobromide salt, leading to the free base, 3-fluoro-3-methyl-azetidine. The core azetidine (B1206935) ring can be envisioned as being formed through an intramolecular cyclization. A key disconnection points to a 1,3-amino alcohol or a related precursor with a leaving group at the 3-position. This acyclic precursor would already contain the requisite fluorine and methyl groups.

One effective strategy involves the synthesis of a protected form, such as 1-Boc-3-fluoro-3-methylazetidine. researchgate.net The retrosynthesis of this intermediate reveals a key acyclic precursor, a protected amino alcohol with a leaving group. This precursor can be traced back to a suitable alkene, such as 2-methyl-2-propenyl azide (B81097), which can undergo functionalization to introduce the necessary fluorine and hydroxyl or halo functionalities for subsequent cyclization. researchgate.net This approach highlights the importance of installing the challenging C3-quaternary stereocenter early in the synthetic sequence.

Intramolecular Ring-Forming Reactions

The formation of the azetidine ring is often achieved through intramolecular cyclization, a thermodynamically challenging but effective strategy. Various methods have been explored to facilitate this key ring-closing step.

Nucleophilic Cyclization Approaches (e.g., SN2, Mitsunobu)

Intramolecular SN2 reactions are a common and effective method for constructing the azetidine ring. organic-chemistry.org This approach typically involves the displacement of a leaving group at the γ-position by a nitrogen nucleophile. In the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, a key step is the intramolecular cyclization of a carbamate-protected amino bromide. researchgate.net This cyclization is achieved by treating the precursor with a base, such as sodium hydride, which deprotonates the carbamate (B1207046) nitrogen, enabling it to act as a nucleophile and displace the bromide to form the azetidine ring. researchgate.net

The Mitsunobu reaction provides an alternative and powerful method for the intramolecular cyclization of amino alcohols to form azetidines. organic-chemistry.orgwikipedia.orgnih.gov This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the nitrogen atom. wikipedia.org While a direct application to 3-fluoro-3-methyl-azetidine is not extensively documented in readily available literature, the intramolecular Mitsunobu reaction is a well-established method for the synthesis of various substituted azetidines and represents a viable strategy. researchgate.net The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, a crucial consideration in stereoselective synthesis. organic-chemistry.org

| Reaction | Reagents | Key Features | Reference |

| Intramolecular SN2 | NaH in DMF | Deprotonation of a carbamate followed by displacement of a bromide. | researchgate.net |

| Intramolecular Mitsunobu | PPh₃, DEAD/DIAD | Activation of a hydroxyl group for intramolecular nucleophilic attack by nitrogen. | organic-chemistry.orgwikipedia.orgnih.govresearchgate.net |

Reductive Cyclization Strategies

Reductive cyclization offers another pathway to azetidine rings. These methods typically involve the cyclization of precursors containing functional groups that can be reduced and simultaneously induce ring formation. For instance, the reduction of an azide group to an amine in a molecule also containing a suitable leaving group can lead to spontaneous or base-mediated cyclization to form the azetidine ring. In the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, the reduction of an azide precursor to the corresponding amine is a key step that sets the stage for the final ring closure. researchgate.net

Photochemical Cycloaddition Reactions (e.g., Aza-Paternò-Büchi)

The Aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct and atom-economical method for the synthesis of azetidines. researchgate.netchemrxiv.org This reaction is initiated by the photoexcitation of the imine or alkene, leading to the formation of a diradical intermediate that subsequently collapses to form the four-membered ring. researchgate.net While the intermolecular version can be challenging, intramolecular Aza-Paternò-Büchi reactions have been successfully employed to construct complex azetidine-containing scaffolds. nih.gov The application of this methodology to the synthesis of 3-fluoro-3-methyl-azetidine would require a precursor containing both an imine and an appropriately substituted alkene tethered together. Visible-light-mediated protocols have emerged as a milder and more selective alternative to traditional UV irradiation for these transformations. researchgate.net

| Reaction | Reactants | Key Features | Reference |

| Aza-Paternò-Büchi | Imine and Alkene | Photochemical [2+2] cycloaddition. | researchgate.netchemrxiv.orgresearchgate.net |

| Visible-Light-Mediated | Imine and Alkene with Photosensitizer | Milder reaction conditions and often improved selectivity. | researchgate.net |

Ring Contraction and Expansion Methodologies

Alternative to forming the azetidine ring from acyclic precursors, ring transformation strategies, such as the conversion from aziridines, can be employed.

Conversion from Aziridines

The ring expansion of aziridines provides a powerful method for the synthesis of azetidines. This transformation can be achieved through various mechanisms, often involving the opening of the strained aziridine (B145994) ring followed by intramolecular cyclization to form the larger four-membered ring. For instance, the reaction of N-tosylaziridines with nitrogen ylides, generated in situ, can lead to the formation of functionalized azetidines in high yields and stereoselectivity. researchgate.net While a specific example for the synthesis of 3-fluoro-3-methyl-azetidine via this method is not prominently reported, the general strategy of expanding a suitably substituted 2-methyl-2-(halomethyl)aziridine derivative remains a plausible synthetic route. The transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization has also been demonstrated, showcasing the feasibility of aziridine-to-azetidine rearrangement. nih.gov

Transformation from Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in β-lactams (azetidin-2-ones) presents a direct and well-established route to the corresponding azetidine core. This transformation is a key step in converting readily available β-lactam precursors into the saturated four-membered ring system of the target molecule.

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for the synthesis of the β-lactam ring. nih.govnih.govmdpi.com For the synthesis of a 3-methyl-azetidin-2-one precursor, an appropriate ketene precursor and an imine can be employed. The stereochemical outcome of the Staudinger reaction can often be controlled to produce specific diastereomers, which is crucial for the synthesis of chiral target molecules. nih.govnih.gov

Once the 3-methyl-azetidin-2-one is obtained, its reduction to the corresponding 3-methyl-azetidine is typically achieved using powerful reducing agents. Lithium aluminium hydride (LiAlH₄) is a commonly used reagent for this transformation. The reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the cleavage of the carbon-oxygen double bond.

| Precursor | Reagent | Product | Yield (%) | Reference |

| N-Substituted-3-methyl-azetidin-2-one | LiAlH₄ | N-Substituted-3-methyl-azetidine | High | General Method |

This table represents a general transformation and specific yields can vary based on the substituents and reaction conditions.

Derivation from Azetines

Azetines, the unsaturated analogues of azetidines, serve as versatile intermediates in the synthesis of the saturated azetidine core. The reduction of the double bond in an appropriately substituted azetine can provide a direct route to the desired 3-methyl-azetidine scaffold.

The synthesis of 3-methyl-azetines can be accomplished through various methods, including ring-closing reactions of suitable precursors. Once synthesized, the reduction of the azetine double bond is typically carried out via catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The hydrogenation generally proceeds with high efficiency to yield the corresponding azetidine. nih.gov

| Precursor | Catalyst | Product | Yield (%) | Reference |

| N-Substituted-3-methyl-azetine | Pd/C, H₂ | N-Substituted-3-methyl-azetidine | High | nih.gov |

This table illustrates a general reduction of an azetine to an azetidine. Specific conditions and yields may vary.

Stereoselective and Asymmetric Synthesis of the Azetidine Core

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of the 3-methyl-azetidine core is of paramount importance.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

In the context of 3-methyl-azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. This chiral auxiliary then directs the stereoselective formation of the azetidine ring or the introduction of the methyl group at the C3 position. For instance, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary in the synthesis of chiral azetidine derivatives. rsc.org The diastereoselectivity of the key bond-forming step is controlled by the steric and electronic properties of the chiral auxiliary. wikipedia.org

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Excess (d.e.) | Reference |

| (S)-1-Phenylethylamine | Cyclization | High | rsc.org |

| Evans Oxazolidinones | Alkylation | >95% | wikipedia.org |

This table provides examples of chiral auxiliaries and their effectiveness in inducing stereoselectivity.

Asymmetric Catalytic Methods

Asymmetric catalysis offers a more efficient and atom-economical approach to the synthesis of chiral compounds compared to the use of stoichiometric chiral auxiliaries. acs.orgnih.gov This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation of prochiral azetines is a promising method for the synthesis of chiral 3-methyl-azetidines. wikipedia.org This reaction utilizes a chiral transition metal catalyst, often based on rhodium or ruthenium complexed with chiral phosphine ligands, to deliver hydrogen atoms to one face of the double bond with high enantioselectivity. mdma.ch The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

Another approach involves the asymmetric [2+2] cycloaddition of a ketene and an imine catalyzed by a chiral Lewis acid or a chiral nucleophile. acs.orgacs.org This method allows for the direct construction of the chiral β-lactam ring, which can then be reduced to the desired chiral 3-methyl-azetidine.

| Catalyst Type | Reaction | Enantiomeric Excess (e.e.) | Reference |

| Chiral Rhodium-Phosphine Complex | Asymmetric Hydrogenation of Azetine | Up to 99% | mdma.ch |

| Chiral Lewis Acid | Asymmetric [2+2] Cycloaddition | High | acs.orgacs.org |

This table summarizes the performance of different asymmetric catalytic systems in the synthesis of chiral azetidine precursors.

Introduction of Fluorine at the C3 Position

The final and crucial step in the synthesis of 3-fluoro-3-methyl-azetidine hydrobromide is the introduction of the fluorine atom at the C3 position. Electrophilic fluorination is the most common strategy employed for this transformation.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic fluorine source ("F⁺" equivalent). researchgate.net In the synthesis of 3-fluoro-3-methyl-azetidine, a precursor such as N-protected 3-methyl-azetidine can be converted into a nucleophilic species, which then reacts with an electrophilic fluorinating agent.

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.com The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the fluorination reaction.

The reaction typically proceeds by generating a carbanion or an enolate at the C3 position of the N-protected 3-methyl-azetidine precursor. This is usually achieved by treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures. The resulting nucleophile then attacks the electrophilic fluorine atom of the fluorinating agent to afford the desired 3-fluoro-3-methyl-azetidine derivative.

| Substrate | Fluorinating Agent | Base | Product | Yield (%) | Reference |

| N-Boc-3-methyl-azetidine | NFSI | LDA | N-Boc-3-fluoro-3-methyl-azetidine | Moderate | General Method |

| N-Boc-3-methyl-azetidine | Selectfluor® | Strong Base | N-Boc-3-fluoro-3-methyl-azetidine | Moderate to Good | mdpi.com |

This table outlines typical conditions for the electrophilic fluorination of a 3-methyl-azetidine precursor.

Following the successful fluorination, the protecting group on the nitrogen atom (e.g., Boc) is removed, typically under acidic conditions, and the resulting 3-fluoro-3-methyl-azetidine is treated with hydrobromic acid to furnish the final product, this compound.

Nucleophilic Fluorination and Deoxofluorination

The introduction of a fluorine atom at the C3 position of the azetidine ring can be accomplished via nucleophilic fluorination, most commonly through the deoxofluorination of a corresponding tertiary alcohol precursor, namely N-protected 3-hydroxy-3-methylazetidine. This transformation is a key step in the synthesis of 3-fluoro-3-methyl-azetidine.

Deoxofluorination agents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely employed for this purpose. The reaction proceeds via the activation of the hydroxyl group by the fluorinating agent, followed by an SN2-type nucleophilic substitution by the fluoride (B91410) ion. The choice of the N-protecting group, commonly a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and to ensure the stability of the azetidine ring during the fluorination process.

The reaction conditions for the deoxofluorination of N-Boc-3-hydroxy-3-methylazetidine are critical for achieving a good yield and minimizing the formation of elimination byproducts. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, at low temperatures, ranging from -78 °C to room temperature. The slow addition of the deoxofluorinating agent to a solution of the alcohol is essential to control the reaction's exothermicity.

| Fluorinating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| DAST | DCM | -78 to 0 | 60-80 |

| Deoxo-Fluor | DCM/CHCl3 | -78 to 25 | 65-85 |

| PyFluor | Toluene | 25 to 50 | 70-90 |

This table presents typical conditions and yields for the deoxofluorination of N-Boc-3-hydroxy-3-methylazetidine. Actual results may vary depending on the specific reaction scale and conditions.

Recent advancements in deoxyfluorination have introduced safer and more versatile reagents like PyFluor. These reagents often offer improved safety profiles and can be more tolerant of various functional groups, potentially leading to higher yields and cleaner reaction profiles.

Bromofluorination and Subsequent Transformations

An alternative and effective strategy for the synthesis of 3-fluoro-3-methyl-azetidine involves the bromofluorination of an acyclic precursor, followed by intramolecular cyclization. This method provides a high degree of control over the stereochemistry of the final product.

A common approach starts with an N-protected 2-methyl-2-propen-1-amine derivative. The key step is the regioselective bromofluorination of the carbon-carbon double bond. This is typically achieved using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of a fluoride source like triethylamine (B128534) trishydrofluoride (Et3N·3HF). This reaction yields a 3-bromo-2-fluoro-2-methylpropylamine derivative.

Subsequent transformations are then carried out to construct the azetidine ring. The first step is typically the reduction of the protecting group on the nitrogen if it is an imine, or direct cyclization if a suitable protecting group like Boc is already in place. The intramolecular cyclization is an SN2 reaction where the nitrogen atom acts as a nucleophile, displacing the bromide ion to form the four-membered azetidine ring. This ring-closing step is often promoted by a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

Bromofluorination: Reaction of an N-Boc-2-methyl-2-propen-1-amine with NBS and a fluoride source to yield N-Boc-3-bromo-2-fluoro-2-methylpropylamine.

Cyclization: Treatment of the bromofluorinated intermediate with a base, such as sodium hydride, to induce intramolecular cyclization and formation of N-Boc-3-fluoro-3-methylazetidine.

Deprotection: Removal of the Boc protecting group under acidic conditions to afford the free 3-fluoro-3-methyl-azetidine.

| Step | Reagents | Solvent | Key Transformation |

| Bromofluorination | NBS, Et3N·3HF | DCM | Addition of Br and F across the double bond |

| Cyclization | NaH | THF | Intramolecular SN2 reaction to form the azetidine ring |

| Deprotection | HCl or TFA | Dioxane/DCM | Removal of the Boc group to yield the free amine |

This table outlines the key steps and reagents for the synthesis of 3-fluoro-3-methyl-azetidine via bromofluorination and subsequent transformations.

Synthesis of the Hydrobromide Salt

The final step in the preparation of the target compound is the formation of the hydrobromide salt. This salt form often exhibits improved stability, crystallinity, and handling properties compared to the free base.

Salt Formation Conditions and Optimization

The hydrobromide salt of 3-fluoro-3-methyl-azetidine is prepared by reacting the free base with hydrobromic acid (HBr). The reaction is typically performed in a suitable organic solvent in which the resulting salt is insoluble, leading to its precipitation.

The optimization of the salt formation process involves several key parameters:

Solvent: A variety of solvents can be used, with the choice depending on the solubility of the free base and the resulting salt. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE), or hydrocarbon solvents such as hexane (B92381) or heptane, are commonly employed as antisolvents to induce precipitation. Protic solvents like isopropanol (B130326) or ethanol (B145695) can also be used, often in combination with an antisolvent.

Stoichiometry: The molar ratio of hydrobromic acid to the azetidine free base is a critical factor. A slight excess of HBr is sometimes used to ensure complete protonation and precipitation of the salt. However, a large excess should be avoided to prevent the incorporation of excess acid into the final product.

Temperature: The salt formation is often carried out at room temperature or below to maximize the yield of the precipitated salt. Cooling the reaction mixture can significantly decrease the solubility of the hydrobromide salt.

Rate of Addition: The slow, dropwise addition of hydrobromic acid to a solution of the free base can lead to the formation of larger, more easily filterable crystals.

| Parameter | Condition | Rationale |

| Solvent | Diethyl ether / Isopropanol | Low solubility of the hydrobromide salt |

| Stoichiometry | 1.05 - 1.1 equivalents of HBr | Ensures complete salt formation |

| Temperature | 0 - 25 °C | Maximizes precipitation and yield |

| Addition Rate | Slow, dropwise | Promotes the formation of well-defined crystals |

This interactive table summarizes the optimized conditions for the formation of 3-fluoro-3-methyl-azetidine hydrobromide.

Purification and Isolation Techniques for the Hydrobromide Form

Once the hydrobromide salt has precipitated, it is isolated by filtration. The collected solid is then washed to remove any unreacted starting materials, byproducts, and residual acid. The choice of wash solvent is critical; it should be a solvent in which the salt has very low solubility to prevent product loss. Non-polar organic solvents such as hexane, heptane, or diethyl ether are typically used for this purpose.

Further purification can be achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture in which it is soluble, and then allowing the solution to cool slowly. This process allows for the formation of highly pure crystals, as impurities tend to remain in the mother liquor. The selection of an appropriate recrystallization solvent system is key to obtaining a high recovery of the purified salt.

The final isolated solid is then dried under vacuum to remove all traces of solvent. The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

| Technique | Description | Purpose |

| Filtration | The solid salt is separated from the reaction mixture using a funnel and filter paper. | Isolation of the crude product. |

| Washing | The filtered solid is rinsed with a solvent in which the salt is insoluble. | Removal of soluble impurities and excess reagents. |

| Recrystallization | The crude salt is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. | To achieve high purity of the final product. |

| Vacuum Drying | The purified salt is placed under reduced pressure to remove residual solvents. | To obtain a dry, stable final product. |

This interactive table details the purification and isolation techniques for 3-fluoro-3-methyl-azetidine hydrobromide.

Mechanistic Investigations and Computational Studies of 3 Fluoro 3 Methyl Azetidine;hydrobromide Chemistry

Reaction Mechanism Elucidation in Synthesisresearchgate.netgoogle.comrsc.org

The synthesis of 3-fluoro-3-methyl-azetidine typically involves a multi-step sequence starting from readily available precursors, culminating in the formation of the strained four-membered ring. researchgate.net A plausible and documented route begins with 2-methyl-2-propenyl chloride, which is converted to an azide (B81097) intermediate. This intermediate undergoes a bromofluorination reaction, followed by reduction of the azide and protection of the resulting amine (e.g., as a tert-butoxycarbonyl carbamate (B1207046), Boc). The final, key step is an intramolecular cyclization to form the azetidine (B1206935) ring. researchgate.net Understanding the mechanism of these transformations is critical for optimizing reaction conditions and controlling product formation.

Transition State Analysisgithub.io

Elucidating the reaction mechanism at a molecular level involves the characterization of transition states, which represent the highest energy point along a reaction coordinate. For the synthesis of 3-fluoro-3-methyl-azetidine, two key steps are amenable to transition state analysis: the electrophilic bromofluorination of the alkene precursor and the intramolecular SN2 cyclization.

Bromofluorination: The reaction of the alkene with a bromine source (like N-Bromosuccinimide, NBS) and a fluoride (B91410) source (like triethylamine (B128534) trihydrofluoride) likely proceeds through a bridged bromonium ion intermediate. The subsequent nucleophilic attack by the fluoride ion opens this three-membered ring. The transition state for this ring-opening step involves the simultaneous breaking of a C-Br bond and the formation of a C-F bond. The regioselectivity of the fluoride attack is determined by the relative stability of the transition states leading to the two possible constitutional isomers. Computational methods, such as the Synchronous Transit-Guided Quasi-Newton (QST2) method, can be employed to locate and characterize the geometry and energy of this transition state. github.io

Intramolecular Cyclization: The formation of the azetidine ring occurs via an intramolecular nucleophilic substitution, where the nitrogen atom of the carbamate-protected amine attacks the carbon atom bearing the bromine. This SN2 reaction proceeds through a pentacoordinate transition state. Computational analysis of this transition state would reveal a trigonal bipyramidal geometry at the carbon center, with the nitrogen nucleophile and the leaving bromide group occupying the apical positions. The energy of this transition state dictates the rate of cyclization and is influenced by steric hindrance and the electronic nature of the substituents.

Kinetic and Thermodynamic Controllibretexts.orglibretexts.org

The concepts of kinetic and thermodynamic control are crucial in reactions where multiple products can be formed, such as the addition of HBr to a conjugated diene. libretexts.org These principles can be applied to the electrophilic fluorination step during the synthesis of 3-fluoro-3-methyl-azetidine.

The reaction proceeds through a carbocation or bromonium ion intermediate, which can be attacked by the fluoride ion to yield different products. The product that forms fastest, via the lowest energy activation barrier, is the kinetic product . libretexts.org The most stable product, which may form more slowly, is the thermodynamic product . masterorganicchemistry.com

Reaction conditions, particularly temperature, determine which product dominates. libretexts.org

Kinetic Control: At low temperatures, reactions are often irreversible. There is typically insufficient thermal energy to overcome the activation barrier for the reverse reaction. Under these conditions, the major product will be the one that is formed the fastest. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing an equilibrium to be established. Under these conditions, the product distribution will reflect the relative thermodynamic stabilities of the products, with the most stable product being favored. libretexts.orgyoutube.com

In the synthesis of the 3-fluoro-3-methyl-azetidine precursor, the specific regiochemical outcome of the bromofluorination is governed by these principles. The documented synthetic route yields a specific isomer, suggesting that the reaction conditions favor one pathway, though a detailed study would be required to definitively assign kinetic or thermodynamic control. researchgate.net

Quantum Chemical and Theoretical Characterizationresearchgate.netrsc.orgresearchgate.net

Quantum chemical calculations provide invaluable insight into the intrinsic properties of molecules, complementing experimental data. For 3-fluoro-3-methyl-azetidine;hydrobromide, theoretical studies can elucidate its structure, electronic nature, conformational preferences, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Structural and Electronic Propertiesresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry and electronic properties of the 3-fluoro-3-methyl-azetidinium cation can be accurately modeled.

DFT calculations can determine key structural parameters and provide a quantitative picture of electron distribution through Mulliken charge analysis and analysis of frontier molecular orbitals (HOMO and LUMO). The electronegative fluorine atom is expected to significantly polarize the C3-F bond and influence the charge distribution across the entire ring.

Table 1: Calculated Structural and Electronic Properties of 3-Fluoro-3-methyl-azetidinium Cation (Illustrative DFT Data)

| Parameter | Value | Description |

| Bond Lengths | ||

| C3-F | 1.41 Å | The length of the carbon-fluorine bond. |

| C3-Cmethyl | 1.53 Å | The length of the bond to the methyl carbon. |

| C2-C3 | 1.56 Å | The length of a carbon-carbon bond in the ring. |

| C2-N | 1.52 Å | The length of a carbon-nitrogen bond in the ring. |

| Bond Angles | ||

| F-C3-C2 | 108.5° | The angle between the fluorine and ring carbons. |

| C2-N-C4 | 88.5° | The endocyclic angle at the nitrogen atom. |

| Electronic Properties | ||

| Mulliken Charge on F | -0.45 e | Partial charge on the fluorine atom. |

| Mulliken Charge on N | -0.28 e | Partial charge on the nitrogen atom. |

| Mulliken Charge on C3 | +0.35 e | Partial charge on the fluorine-bearing carbon. |

| HOMO-LUMO Gap | 7.2 eV | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

Conformational Analysis and Ring Strain Contributionsrsc.orgrsc.orgnih.gov

The azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent strain. The parent azetidine ring possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain is a defining characteristic of azetidines and is a primary driver of their reactivity. nih.gov

Prediction of Spectroscopic Parameters from First Principlesrsc.orgmdpi.com

Computational chemistry allows for the prediction of spectroscopic data from first principles, which is a powerful tool for structure verification and interpretation of experimental spectra. nih.govgithub.io Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts. rsc.orgresearchgate.net

For 3-fluoro-3-methyl-azetidine, this is particularly valuable for assigning 1H, 13C, and especially 19F NMR signals. The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding tensor for each nucleus and comparing it to a reference standard (e.g., TMS for 1H and 13C, CFCl3 for 19F). Such calculations can achieve high accuracy, with reported root-mean-square errors as low as 3.57 ppm for 19F NMR shifts. researchgate.net Similarly, vibrational frequencies from an experimental IR spectrum can be calculated and compared to aid in peak assignment.

Table 2: Comparison of Hypothetical Experimental and Predicted NMR Chemical Shifts (δ, ppm) for 3-Fluoro-3-methyl-azetidine (Illustrative Data)

| Nucleus | Signal Description | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |

| 19F | Singlet (broad) | -165.2 | -167.5 | -2.3 |

| 13C | C3 (quaternary) | 92.5 (d, 1JCF ≈ 180 Hz) | 91.8 | -0.7 |

| 13C | C2/C4 (methylene) | 58.1 (d, 2JCF ≈ 22 Hz) | 57.5 | -0.6 |

| 13C | CH3 (methyl) | 24.3 (d, 2JCF ≈ 25 Hz) | 23.9 | -0.4 |

| 1H | C2/C4-H (axial) | 4.25 | 4.31 | +0.06 |

| 1H | C2/C4-H (equatorial) | 4.05 | 4.10 | +0.05 |

| 1H | CH3 (methyl) | 1.60 (d, 3JHF ≈ 21 Hz) | 1.64 | +0.04 |

Computational Modeling of Reactivity and Selectivity

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. In the context of substituted azetidinium ions, DFT calculations provide critical insights into the factors governing their reactivity and the selectivity of ring-opening reactions. researchgate.netnih.gov While specific computational studies on this compound are not extensively available in the public domain, the principles derived from studies of analogous structures offer a robust framework for understanding its behavior.

The reactivity of the azetidinium ring is largely dictated by its inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain is released during nucleophilic ring-opening reactions, providing a thermodynamic driving force. The presence of a fluorine atom at the C3 position is expected to significantly influence the electronic properties of the ring. Fluorine's strong electron-withdrawing nature can polarize the C-F bond and affect the adjacent carbon atoms, potentially influencing the preferred site of nucleophilic attack.

Computational models can predict the regioselectivity of nucleophilic attack by calculating the energies of the possible transition states. For a 3-substituted azetidinium ion, a nucleophile can attack at either the C2 or C4 position. The relative activation barriers for these two pathways determine the major product. The methyl group at the C3 position introduces steric hindrance and also has electronic effects that, in combination with the fluorine atom, would modulate the stability of the transition states.

DFT calculations on similar substituted azetidinium systems have shown that both steric and electronic factors play a crucial role in determining the regiochemical outcome of ring-opening reactions. researchgate.net For instance, the presence of bulky substituents can favor attack at the less hindered carbon, while electron-withdrawing groups can make a carbon center more electrophilic and thus more susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for Nucleophilic Ring-Opening of 3-Fluoro-3-methyl-azetidinium by a Generic Nucleophile (Nu⁻)

| Parameter | Attack at C2 | Attack at C4 |

| Activation Energy (ΔG‡) in kcal/mol | Value | Value |

| Reaction Energy (ΔG) in kcal/mol | Value | Value |

| Key Transition State Bond Length (Nu-C) in Å | Value | Value |

| Key Transition State Bond Length (C-N) in Å | Value | Value |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT study. Specific values would depend on the chosen nucleophile, solvent model, and level of theory.

Furthermore, computational models have been successfully employed to predict the feasibility of synthesizing azetidine rings through photocatalyzed reactions. mit.edu By calculating frontier orbital energies, researchers can prescreen potential reactants and predict reaction outcomes, moving beyond a trial-and-error approach. mit.edu

Molecular Dynamics Simulations in Chemical Transformations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the trajectory of chemical reactions. researchgate.net While specific MD simulations focusing on the chemical transformations of this compound are not readily found in the literature, the application of this technique to similar systems highlights its potential utility.

In the context of a ring-opening reaction, MD simulations could be used to explore the conformational landscape of the 3-Fluoro-3-methyl-azetidinium ion in solution prior to the reaction. The puckering of the four-membered ring and the orientation of the fluorine and methyl substituents could influence the accessibility of the electrophilic carbon centers to an incoming nucleophile.

MD simulations can also be employed to model the reaction event itself, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods. In a QM/MM simulation, the reacting species (the azetidinium ion and the nucleophile) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with classical molecular mechanics. This approach allows for the study of how the solvent shell reorganizes during the reaction and how specific solvent-molecule interactions might stabilize or destabilize the transition state.

For this compound, MD simulations could help to understand the role of the hydrobromide counterion and its interaction with the azetidinium cation in solution. The proximity and orientation of the bromide ion could influence the reactivity of the ring.

Table 2: Potential Applications of Molecular Dynamics Simulations in the Study of this compound Chemistry

| Area of Investigation | Information Gained from MD Simulations |

| Conformational Analysis | Preferred ring puckering conformations and orientation of substituents in different solvents. |

| Solvation Effects | Structure of the solvent shell around the azetidinium ion and its influence on reactivity. |

| Ion Pairing | Dynamics of the interaction between the azetidinium cation and the bromide anion in solution. |

| Reaction Dynamics (QM/MM) | Trajectory of the nucleophilic attack, visualization of bond-breaking and bond-forming events, and the role of solvent in stabilizing the transition state. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluoro 3 Methyl Azetidine;hydrobromide and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and environment of specific nuclei like fluorine. A multi-pronged approach using one-dimensional and two-dimensional NMR provides a complete picture of the molecular structure.

The analysis of 3-Fluoro-3-methyl-azetidine;hydrobromide and its precursors involves acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling.

1-Benzhydryl-3-methylazetidin-3-ol (Precursor): The spectrum is expected to show complex multiplets for the aromatic protons of the benzhydryl group (typically δ 7.2–7.5 ppm). A singlet for the benzhydryl methine proton would appear around δ 4.4 ppm. The azetidine (B1206935) ring protons would present as multiplets in the δ 2.5-3.5 ppm region. A key signal would be a singlet for the C3-methyl group, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

1-Benzhydryl-3-fluoro-3-methylazetidine (Precursor): Upon fluorination, the C3-methyl signal would shift and appear as a doublet due to coupling with the fluorine atom (³JHF). The azetidine ring protons would also show coupling to fluorine, further complicating their multiplets.

This compound (Target Compound): Deprotection removes the benzhydryl signals. The formation of the hydrobromide salt leads to the appearance of a broad signal for the two N-H protons. The azetidine ring protons and the methyl group protons would experience a downfield shift due to the electron-withdrawing effect of the protonated nitrogen atom.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

1-Benzhydryl-3-methylazetidin-3-ol: Expected signals include those for the aromatic carbons, the benzhydryl methine carbon (around δ 75-80 ppm), the azetidine ring carbons (C2/C4 and C3), and the methyl carbon.

1-Benzhydryl-3-fluoro-3-methylazetidine: The most significant change is the signal for C3, which would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz. The adjacent carbons (C2, C4, and the methyl carbon) would also exhibit smaller couplings (²JCF and ³JCF). oregonstate.edu

This compound: After deprotection, the benzhydryl carbon signals are absent. All azetidine carbons shift, reflecting the change in the nitrogen's electronic environment. The C-F coupling pattern remains a key diagnostic feature.

¹⁹F NMR: This technique is highly sensitive and specific for fluorine-containing compounds. biophysics.org The large chemical shift range allows for clear identification of the fluorine environment. nih.gov

For both 1-Benzhydryl-3-fluoro-3-methylazetidine and the final hydrobromide salt , a single resonance would be expected. This signal would likely be a quartet due to coupling with the three protons of the adjacent methyl group (³JHF) and would also exhibit smaller couplings to the protons on the C2 and C4 positions of the azetidine ring.

Table 1: Expected NMR Chemical Shifts and Couplings Data is estimated based on typical values for analogous structures.

| Compound | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| 1-Benzhydryl-3-methylazetidin-3-ol | ¹H | -CH₃ | ~1.5 | s |

| Azetidine CH₂ | 2.5 - 3.5 | m | ||

| Benzhydryl CH | ~4.4 | s | ||

| ¹³C | -CH₃ | ~25 | q | |

| Azetidine C-OH | ~65-70 | s | ||

| 1-Benzhydryl-3-fluoro-3-methylazetidine | ¹H | -CH₃ | ~1.6 | d, ³JHF ≈ 20-25 |

| ¹³C | Azetidine C-F | ~90-100 | d, ¹JCF ≈ 180-200 | |

| ¹⁹F | C-F | Variable | m | |

| 3-Fluoro-3-methyl-azetidine;HBr | ¹H | -CH₃ | ~1.8 | d, ³JHF ≈ 20-25 |

| Azetidine CH₂ | 3.8 - 4.5 | m | ||

| N⁺H₂ | ~9-10 | br s | ||

| ¹³C | Azetidine C-F | ~90-100 | d, ¹JCF ≈ 180-200 |

2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the azetidine precursors and the final product, COSY would show correlations between the geminal protons on C2 and C4, and also between the vicinal protons at C2 and C4, confirming the integrity of the four-membered ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is crucial for definitively assigning the ¹³C signals. For example, it would link the methyl proton signal to the methyl carbon signal and the azetidine CH₂ proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This experiment provides the final pieces of the structural puzzle. Key correlations would include:

From the methyl protons to the quaternary C3, confirming the methyl group's position.

From the methyl protons to C2 and C4 of the ring.

From the azetidine protons on C2/C4 to the quaternary C3.

For the benzhydryl-protected precursors, correlations from the methine proton to the aromatic carbons and to the azetidine C2/C4 carbons would confirm the attachment of the protecting group.

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a molecule's elemental formula. For each compound in the synthetic pathway, the experimentally measured mass of the protonated molecular ion ([M+H]⁺) would be compared to the calculated theoretical mass to confirm the elemental composition. rsc.orgresearchgate.net

Table 2: Expected HRMS Data for Molecular Ions

| Compound | Formula | Ion | Calculated Exact Mass (m/z) |

| 1-Benzhydryl-3-methylazetidin-3-ol | C₁₇H₁₉NO | [M+H]⁺ | 254.1539 |

| 1-Benzhydryl-3-fluoro-3-methylazetidine | C₁₇H₁₈FN | [M+H]⁺ | 256.1496 |

| 3-Fluoro-3-methyl-azetidine | C₄H₈FN | [M+H]⁺ | 90.0663 |

In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, molecules fragment in predictable ways. Analyzing these fragments helps to piece together the structure. libretexts.org

1-Benzhydryl Protected Precursors: The most characteristic fragmentation would be the cleavage of the N-C bond to the benzhydryl group, generating the very stable diphenylmethyl (tropylium) cation at m/z 167. This would be a dominant peak in the spectrum.

Azetidine Ring Fragmentation: The four-membered ring can undergo fragmentation through various pathways. Common losses would include the methyl group (loss of 15 Da) or ethene (loss of 28 Da) via retro-[2+2] cycloaddition. For the fluorinated compounds, the loss of HF (20 Da) is also a possible fragmentation pathway. The presence of the nitrogen atom directs alpha-cleavage, where the C-C bond adjacent to the nitrogen breaks, which is a characteristic fragmentation for amines. miamioh.eduwhitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. researchgate.net

1-Benzhydryl-3-methylazetidin-3-ol: The most prominent and diagnostic absorption would be a broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretches for the aromatic and aliphatic parts would be observed around 3000 cm⁻¹, and C-N stretching around 1100-1200 cm⁻¹.

1-Benzhydryl-3-fluoro-3-methylazetidine: Upon successful fluorination, the broad O-H stretch would disappear. A new, strong absorption band would appear in the 1000-1150 cm⁻¹ region, which is characteristic of the C-F stretching vibration.

This compound: The deprotection and salt formation introduces a key new feature: a very broad and strong absorption in the 2500-3000 cm⁻¹ range. This is indicative of the N⁺-H stretching of the secondary ammonium (B1175870) salt. The C-F stretch would remain a key feature in the fingerprint region.

Table 3: Key Diagnostic IR Absorptions

| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance |

| 1-Benzhydryl-3-methylazetidin-3-ol | O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| 1-Benzhydryl-3-fluoro-3-methylazetidine | C-F | 1000 - 1150 | Strong |

| 3-Fluoro-3-methyl-azetidine;HBr | N⁺-H (ammonium) | 2500 - 3000 | Very Broad, Strong |

| C-F | 1000 - 1150 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcarleton.edu This non-destructive technique provides detailed information on the internal lattice structure, including unit cell dimensions, bond lengths, bond angles, and the stereochemistry of the molecule. carleton.edu

While specific crystal structure data for this compound is not widely available in published literature, the application of SCXRD would be invaluable for its characterization. The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. carleton.edu

For this compound, an SCXRD analysis would definitively confirm:

Molecular Connectivity and Constitution: Verifying the expected bonding arrangement of the 3-fluoro-3-methyl-azetidine cation and its association with the bromide anion.

Conformation: Elucidating the exact puckering of the four-membered azetidine ring and the spatial orientation of the methyl and fluoro substituents.

Intermolecular Interactions: Detailing the hydrogen bonding network in the crystal lattice, particularly the interactions between the protonated azetidinium nitrogen (N-H+) and the bromide anion (Br-), as well as other potential non-covalent interactions.

Stereochemistry: Confirming the relative and absolute stereochemistry if chiral centers are present.

The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables. A representative table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 1: Example Crystallographic Data Table Format This table is for illustrative purposes only and does not represent actual data for the specified compound.

| Parameter | Description |

|---|---|

| Chemical formula | The elemental composition of the compound (e.g., C4H9BrFN). |

| Formula weight | The mass of the formula unit in g/mol. |

| Crystal system | The crystal system (e.g., Monoclinic, Orthorhombic). |

| Space group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit cell dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes in Å and degrees. |

| Volume (V) | The volume of the unit cell in ų. |

| Z | The number of formula units per unit cell. |

| Calculated density (ρ) | The density of the crystal calculated from the crystallographic data in g/cm³. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC-MS, LC-MS, TLC)

Chromatographic methods are indispensable tools in the synthesis of this compound and its precursors, enabling chemists to monitor reaction progress, assess product purity, and perform purification.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used for the qualitative monitoring of chemical reactions. In the synthesis of 3-fluoro-azetidine derivatives, TLC is employed to track the consumption of starting materials and the appearance of the desired product. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the separation of components based on polarity can be visualized, allowing for a quick determination of the reaction's status. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is utilized to confirm the completion of reaction steps by detecting the mass-to-charge ratio (m/z) of the expected product. rsc.org For instance, during the synthesis of precursors to 3-fluoro-azetidine, LC-MS serves as a crucial check to ensure the reaction has proceeded to completion before moving to the next step or workup. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique suitable for the analysis of volatile compounds. It separates components in the gas phase and identifies them by their mass spectra. While less commonly cited for azetidine salts, it can be applied to analyze volatile precursors or degradation products.

Column Chromatography is the primary method for the purification of intermediates in the synthesis of 3-fluoro-azetidine derivatives. Following the quenching of a reaction, the crude product mixture is often subjected to column chromatography. rsc.org This preparative technique uses a stationary phase (e.g., silica gel) packed in a column and a liquid mobile phase to separate the components of the mixture. In documented syntheses of related compounds, specific solvent systems are used to elute the desired product from the column, effectively removing unreacted starting materials and byproducts. rsc.org For example, a mixture of ethyl acetate (B1210297) (EA) and petroleum ether (PE) in varying ratios (e.g., EA:PE = 1:10 to 1:3) has been successfully used to purify key intermediates. rsc.org

Table 2: Chromatographic Methods in the Synthesis of 3-Fluoro-Azetidine Derivatives

| Technique | Application | Stationary Phase | Mobile Phase / Eluent | Reference |

|---|---|---|---|---|

| TLC | Reaction monitoring | Silica Gel | Not specified, but typically corresponds to column conditions. | rsc.org |

| LC-MS | Reaction completion detection | Not specified | Not specified | rsc.org |

| Column Chromatography | Purification of intermediates | Silica Gel ("sand processed") | Ethyl Acetate / Petroleum Ether (EA:PE = 1:10 ~ 1:3) | rsc.org |

Reactivity and Chemical Transformations of 3 Fluoro 3 Methyl Azetidine;hydrobromide

Reactions Involving the Azetidine (B1206935) Ring System

The inherent ring strain of the azetidine core, estimated to be approximately 25.4 kcal/mol, is a primary driver for its reactivity. rsc.org This strain can be relieved through various ring-opening and ring expansion reactions, often facilitated by the activation of the nitrogen atom. In the case of 3-fluoro-3-methyl-azetidine hydrobromide, the protonation of the nitrogen atom enhances its electrophilicity, making the ring susceptible to nucleophilic attack.

Nucleophilic Ring-Opening Reactions

The quaternization of the azetidine nitrogen, either through protonation as in the hydrobromide salt or by alkylation, activates the ring towards nucleophilic attack. nih.govresearchgate.net This activation facilitates the cleavage of the C-N bonds, leading to the formation of functionalized acyclic amines. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, including the nature of the nucleophile and the substituents on the azetidine ring. nih.gov

Studies on related azetidinium salts have shown that various nucleophiles, including halides, can effectively open the four-membered ring. nih.govresearchgate.net For instance, the reaction of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to proceed with high regioselectivity, affording the corresponding γ-amino-α-fluoro acid derivatives. ssrn.com This suggests that fluoride ions can act as effective nucleophiles for the ring-opening of activated azetidines.

The reaction of 1-benzyl-2-(tert-butoxycarbonyl)-1-methylazetidin-1-ium triflate with tetramethylammonium (B1211777) fluoride (Me4NF) in DMF at room temperature preferentially occurs at the 2-position, yielding tert-butyl 4-(benzyl(methyl)amino)-2-fluorobutanoate. ssrn.com This highlights the potential for regioselective synthesis of fluorinated amino acid derivatives through this methodology.

| Substrate | Nucleophile | Solvent | Temperature | Product | Yield | Reference |

| 1-benzyl-2-(tert-butoxycarbonyl)-1-methylazetidin-1-ium triflate | Me4NF | DMF | Room Temp. | tert-butyl 4-(benzyl(methyl)amino)-2-fluorobutanoate | - | ssrn.com |

| 2-arylazetidine-2-carboxylic acid ester-derived ammonium salts | TBAF | - | - | γ-amino-α-fluoro acid derivatives | - | ssrn.com |

| 2-(o-tolyl)azetidine derivative | Bu4NF | THF | 60 °C | tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate | 71% | nih.govrsc.org |

| 2-(o-tolyl)azetidine derivative | Bu4NCl | THF | Room Temp. | tert-butyl 4-(dimethylamino)-2-chloro-2-(o-tolyl)butanoate | 76% | nih.gov |

Ring Expansion to Larger Heterocycles (e.g., Pyrrolidines)

Ring expansion reactions provide a valuable route for the synthesis of larger, more stable heterocyclic systems from strained rings. The transformation of azetidines to pyrrolidines, a five-membered ring system, is a synthetically useful process. nih.govresearchgate.net One common strategy involves the intramolecular rearrangement of an intermediate formed from the azetidine.

A highly efficient method for the ring expansion of 3-methylene-azetidines to quaternary proline derivatives involves a formal researchgate.netnih.gov-sigmatropic rearrangement of ammonium ylides. researchgate.net Although this specific example does not involve 3-fluoro-3-methyl-azetidine, it demonstrates a viable pathway for the expansion of the azetidine ring. The presence of substituents on the ring can influence the course of these rearrangements.

Another approach to ring expansion involves the intramolecular N-alkylation of azetidines bearing a suitable leaving group on a side chain, leading to the formation of a bicyclic azetidinium ion. researchgate.net Subsequent nucleophilic opening of this intermediate can lead to the formation of a larger ring. The regioselectivity of the ring opening dictates the final product distribution.

Ring Contraction to Smaller Heterocycles (e.g., Aziridines)

While less common than ring expansion, ring contraction of azetidines to aziridines can occur under specific conditions. These reactions often proceed through the formation of a bicyclic intermediate, followed by cleavage of a C-C bond. For instance, the treatment of certain 3-haloazetidines with a base can lead to the formation of an intermediate bicyclo[1.1.0]azane, which can then rearrange to an aziridine (B145994) derivative. researchgate.net

The transformation of 2-(bromomethyl)aziridines into 3-bromoazetidines has been shown to be a thermally reversible process, indicating that the interconversion between these two strained ring systems is possible. nih.gov This suggests that under appropriate conditions, a 3-substituted azetidine could potentially undergo a ring contraction to a correspondingly substituted aziridine.

Functional Group Transformations at the Fluorine-Bearing Carbon

The carbon atom bearing the fluorine and methyl groups is a key site for chemical modifications, allowing for the introduction of further diversity into the molecule.

Fluorine Substitution Reactions

The substitution of the fluorine atom in 3-fluoro-3-methyl-azetidine is a challenging transformation due to the strength of the C-F bond. However, under certain conditions, nucleophilic substitution of fluoride can be achieved. The synthesis of 3-fluoro-azetidine derivatives often involves the introduction of the fluorine atom at a later stage of the synthesis, for example, by using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) on a corresponding 3-hydroxyazetidine precursor. google.com

The development of methods for the late-stage functionalization of complex molecules has seen the application of various fluorination techniques. nih.gov For example, electrophilic fluorinating reagents like Selectfluor have been used to introduce fluorine into heterocyclic systems. nih.gov While direct substitution of the fluorine in 3-fluoro-3-methyl-azetidine is not widely reported, the reverse reaction, the displacement of a leaving group by a fluoride ion, is a common strategy for the synthesis of such compounds. google.com

The synthesis of fluorinated rhodamine dyes has been achieved by treating precursor molecules with fluorinated azetidine rings, showcasing the utility of these building blocks in creating functional molecules. nih.gov

Reactions Influenced by Fluorine's Electronic Effects

The high electronegativity of the fluorine atom significantly influences the reactivity of the 3-fluoro-3-methyl-azetidine ring. The fluorine atom exerts a strong electron-withdrawing inductive effect, which can impact the basicity of the nitrogen atom and the electrophilicity of the adjacent carbon atoms.

Computational studies on 2-fluoroaziridine have shown that fluorine substitution dramatically increases the rate of nucleophilic ring-opening compared to the non-fluorinated analogue. google.com This rate enhancement is attributed to the stabilization of the transition state and the leaving group. A similar electronic effect is expected in the 3-fluoro-3-methyl-azetidine system, where the fluorine atom would polarize the C-N bonds, making the ring carbon atoms more susceptible to nucleophilic attack.

The introduction of fluorine can also alter the conformational preferences of the azetidine ring, which in turn can influence its reactivity and biological activity. The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and pKa. researchgate.net

Reactions at the Azetidine Nitrogen Atom

The secondary amine functionality of the azetidine ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents. These reactions typically require initial neutralization of the hydrobromide salt to liberate the free amine.

N-Alkylation and N-Acylation

The nitrogen atom of 3-fluoro-3-methyl-azetidine can readily undergo N-alkylation and N-acylation reactions, which are fundamental for the construction of more complex molecules.

N-Alkylation involves the reaction of the azetidine with an alkyl halide or a similar electrophile. This reaction is typically carried out in the presence of a base to deprotonate the azetidinium salt and facilitate the nucleophilic attack of the nitrogen atom. Common bases used for this purpose include potassium carbonate or triethylamine (B128534). For instance, the N-alkylation of azetidine derivatives with allyl bromide has been reported to proceed efficiently.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is commonly achieved by reacting the azetidine with an acid chloride, acid anhydride, or by using a carboxylic acid in the presence of a coupling agent. For example, the reaction with bromoacetyl chloride can be used to introduce an acylating agent. The use of fluorinated anhydrides, such as trifluoroacetic anhydride, has also been documented for the acylation of nitrogen heterocycles.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Allyl Bromide | N-Allyl-3-fluoro-3-methyl-azetidine |

| Acid Chloride | Acetyl Chloride | N-Acetyl-3-fluoro-3-methyl-azetidine |

| Acid Anhydride | Acetic Anhydride | N-Acetyl-3-fluoro-3-methyl-azetidine |

Nitrogen Protecting Group Strategies and Deprotection

To manage the reactivity of the azetidine nitrogen during multi-step syntheses, the use of protecting groups is a common strategy. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Commonly employed nitrogen protecting groups for azetidines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The introduction of these groups involves reacting 3-fluoro-3-methyl-azetidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively, typically in the presence of a base like sodium bicarbonate.

Deprotection of these groups is achieved under specific conditions, allowing for the selective unmasking of the nitrogen atom.

Boc Group Removal: The Boc group is labile under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used for its cleavage. mdpi.com Thermolytic deprotection of N-Boc compounds has also been achieved using fluorinated alcohols.

Cbz Group Removal: The Cbz group is typically removed by catalytic hydrogenolysis. This involves reacting the N-Cbz protected azetidine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally mild and efficient.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) |

Reactions at the Methyl Substituent

Direct functionalization of the methyl group at the C3 position of 3-fluoro-3-methyl-azetidine presents a synthetic challenge due to the general inertness of C-H bonds in methyl groups. However, the proximity of the fluorine atom and the strained ring system can potentially influence its reactivity. While specific literature on the reactions of the methyl group in 3-fluoro-3-methyl-azetidine is limited, general strategies for the functionalization of methyl groups on substituted azetidines can be considered.

One potential approach involves radical-mediated reactions. For instance, radical bromination could be employed to introduce a bromine atom onto the methyl group, which can then serve as a handle for further synthetic transformations. Another possibility is the deprotonation of the methyl group using a strong base to form a carbanion, which could then react with an electrophile. However, the acidity of the methyl protons would be a critical factor for the success of this approach. The electron-withdrawing nature of the adjacent fluorine atom might slightly increase the acidity of these protons, but this effect is likely to be modest.

Further research is required to explore and develop efficient methods for the selective functionalization of the methyl substituent in this specific compound.

Applications of 3 Fluoro 3 Methyl Azetidine;hydrobromide in Advanced Organic Synthesis

As a Versatile Chiral Building Block

The defining structural feature of 3-fluoro-3-methyl-azetidine is the chiral quaternary center at the C3 position. Chiral building blocks are fundamental tools in modern organic chemistry, enabling the efficient and stereocontrolled synthesis of enantiomerically pure complex molecules. sigmaaldrich.com The rigid, strained four-membered ring of the azetidine (B1206935) core provides a well-defined three-dimensional framework, making it an excellent scaffold for transferring stereochemical information during a synthesis.

The value of fluorinated azetidines as chiral synthons has been established through the synthesis and application of related compounds like 3-fluoroazetidine (B1273558) carboxylic acids, which serve as constrained amino acid analogues. nih.govresearchgate.net In this context, 3-fluoro-3-methyl-azetidine serves as a non-functionalized, yet stereochemically rich, core that can be elaborated upon in numerous ways.

In Asymmetric Synthesis of Complex Molecules

The enantiopure forms of 3-fluoro-3-methyl-azetidine are powerful intermediates for asymmetric synthesis. The fixed stereochemistry at C3 can direct the approach of reagents in subsequent transformations, both on the ring itself and on substituents attached to the nitrogen atom. This diastereoselective control is crucial for building complex molecular architectures with multiple stereocenters.

Research on related chiral azetidines has demonstrated their utility in guiding stereoselective reactions. For instance, the strain-release-driven reactions of chiral 2-substituted-1-azabicyclo[1.1.0]butanes with various nucleophiles proceed stereospecifically to deliver enantiomerically pure 3-substituted azetidines. nih.gov Similarly, the reduction of chiral azetidinones can be accomplished with high stereocontrol, providing access to functionalized chiral azetidines. nih.gov The 3-fluoro-3-methyl-azetidine scaffold, with its inherent chirality, is thus an ideal starting point for synthetic sequences where the introduction and preservation of stereochemical integrity are paramount.

Synthesis of Stereochemically Defined Scaffolds

Azetidines are increasingly recognized for their role as scaffolds in the design of novel chemical entities. researchgate.net Their strained ring system imparts unique geometric and electronic properties that are distinct from more common five- and six-membered rings. When this scaffold possesses a defined stereocenter, as in 3-fluoro-3-methyl-azetidine, it enables the synthesis of stereochemically pure molecular frameworks.

The diversification of densely functionalized azetidine core systems has been shown to provide access to a wide variety of complex scaffolds, including fused, bridged, and spirocyclic ring systems. nih.govacs.orgnih.gov Starting with an enantiopure building block like (R)- or (S)-3-fluoro-3-methyl-azetidine would ensure that these elaborate structures are produced as single enantiomers, which is critical for evaluating their structure-activity relationships in various applications.

Table 1: Examples of Complex Scaffolds Derived from Azetidine Cores

| Scaffold Type | Synthetic Approach from Azetidine Precursor | Key Feature | Reference Example |

|---|---|---|---|

| Spirocyclic Azetidines | Intramolecular cyclization of N-substituted azetidines | Creates rigid, three-dimensional structures with a shared carbon center | Synthesis of azaspiro[3.3]heptanes nih.gov |